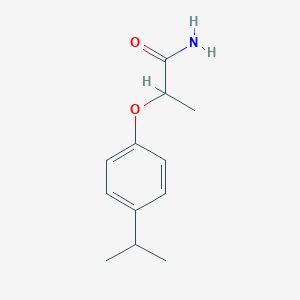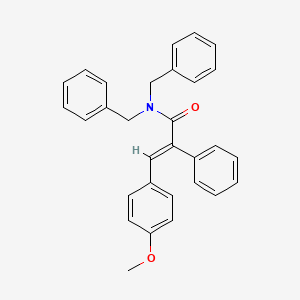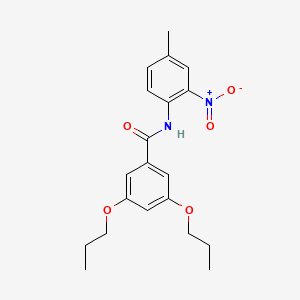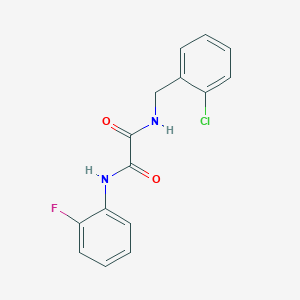
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Xanomeline, and it belongs to the class of muscarinic acetylcholine receptor agonists. The main focus of
作用机制
The mechanism of action of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the activation of muscarinic acetylcholine receptors. This activation leads to an increase in the levels of intracellular second messengers such as cyclic AMP and inositol triphosphate, which in turn leads to the modulation of various physiological processes. The activation of muscarinic acetylcholine receptors by 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been found to have a wide range of biochemical and physiological effects. This compound has been shown to have a positive effect on cognitive function and memory, as well as on other physiological processes such as cardiovascular function, gastrointestinal function, and respiratory function. However, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has also been found to have some negative effects, such as the potential to cause gastrointestinal side effects.
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments is its high affinity for muscarinic acetylcholine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its potential to cause gastrointestinal side effects, which can make it difficult to use in certain types of experiments.
未来方向
There are several future directions for the study of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine. One potential direction is the further development of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Another potential direction is the study of the role of muscarinic acetylcholine receptors in other physiological processes, such as immune function and inflammation. Additionally, the development of new and more selective muscarinic acetylcholine receptor agonists could lead to the discovery of new therapeutic targets for a wide range of diseases and conditions.
合成方法
The synthesis of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9H-xanthene-9-carboxylic acid with piperidine and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with methyl iodide to produce the final product. This synthesis method has been widely used in the production of 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine for scientific research purposes.
科学研究应用
3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for muscarinic acetylcholine receptors, which are involved in a wide range of physiological processes, including cognitive function, memory, and attention. As a result, 3-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-7-6-12-21(13-14)20(22)19-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADROSYKFUXOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)


![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)
![4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B4891047.png)
![N-(2-methoxyphenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4891048.png)

![methyl 4-(3-{(4-methoxybenzyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4891052.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891064.png)

![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)